7,8-Dimethylquinoline-5-sulfonyl chloride
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Description
7,8-Dimethylquinoline-5-sulfonyl chloride is a chemical compound with the CAS Number: 1487725-55-2 . It has a molecular weight of 255.72 and its IUPAC name is 7,8-dimethyl-5-quinolinesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10ClNO2S/c1-7-6-10 (16 (12,14)15)9-4-3-5-13-11 (9)8 (7)2/h3-6H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Organic Synthesis and Catalysis
A study by A. Fischli, Hans Mayer, and Willi E. Oberhänsli (1974) demonstrated the 1, 6-addition of sulfonyl chloride isocyanate to 5, 7-dimethyl-8-methylidene-tricyclo[3.2.1.02,7]oct-3-en-6-one, producing a new tricyclic skeleton. This research highlights the versatility of sulfonyl chlorides in constructing complex organic molecules (Fischli et al., 1974).
Material Science and Photoluminescence Studies
Alireza Badiei, H. Goldooz, and Ghodsi Mohammadi Ziarani (2011) explored the functionalization of mesoporous silica with 8-hydroxyquinoline-5-sulfonyl chloride for the preparation of aluminum complexes, demonstrating the material's photoluminescence properties. This study showcases the potential of 7,8-Dimethylquinoline-5-sulfonyl chloride derivatives in developing new materials with specific optical properties (Badiei et al., 2011).
Analytical Chemistry Applications
T. Ozaki's (1982) spectrophotometric study on the extraction of cobalt and iron chelates with 7-Nitroso-8-Hydroxy-Quinoline-5-Sulphonic Acid underlines the compound's utility in analytical chemistry, particularly in the detection and quantification of metal ions. This research contributes to our understanding of how sulfonyl chloride derivatives can be applied in chemical analysis (Ozaki, 1982).
Inorganic Chemistry and Coordination Complexes
B. Macías et al. (2002) investigated the reaction between 8-aminoquinoline and various sulfonyl chlorides, leading to the formation of sulfonamides and their Ni(II) complexes. The study provides insight into the coordination chemistry of nickel with sulfonyl chloride derivatives, offering a foundation for the synthesis of metal complexes with potential catalytic and pharmaceutical applications (Macías et al., 2002).
Computational Chemistry and Dye Synthesis
Fatemeh Ashouri Mirsadeghi, E. M. Moradi Rufchahi, and Saeid Zarrabi (2022) focused on the synthesis and characterization of new azo dyes derived from 5-chloro-8-hydroxyquinoline, employing computational studies to evaluate the energies of azo and hydrazone tautomers. This research underscores the importance of this compound in the development of new dyes with specific spectral properties, contributing to advancements in both computational chemistry and dye synthesis (Mirsadeghi et al., 2022).
Properties
IUPAC Name |
7,8-dimethylquinoline-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-6-10(16(12,14)15)9-4-3-5-13-11(9)8(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPBZRFXARWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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